[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone
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Overview
Description
[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone typically involves multiple stepsKey reagents and conditions often involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .
Scientific Research Applications
[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its anticancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
The mechanism of action of [7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Another class of compounds with similar biological activities.
Uniqueness
What sets [7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone apart is its unique combination of structural features, which confer specific biological activities and photophysical properties. This makes it a valuable compound for both medicinal chemistry and material science applications .
Properties
Molecular Formula |
C24H20ClN5O3 |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H20ClN5O3/c25-17-2-1-3-18(13-17)28-8-10-29(11-9-28)24(31)19-14-27-30-20(6-7-26-23(19)30)16-4-5-21-22(12-16)33-15-32-21/h1-7,12-14H,8-11,15H2 |
InChI Key |
CQQOIDHQHBJZGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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